Cas no 2227825-17-2 (3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile)

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile
- EN300-1935077
- 2227825-17-2
- 3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile
-
- インチ: 1S/C9H9BrN2O/c10-8-2-1-6(4-11)3-7(8)9(13)5-12/h1-3,9,13H,5,12H2/t9-/m0/s1
- InChIKey: FRMPOISNLBCZSJ-VIFPVBQESA-N
- ほほえんだ: BrC1=CC=C(C#N)C=C1[C@H](CN)O
計算された属性
- せいみつぶんしりょう: 239.98983g/mol
- どういたいしつりょう: 239.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935077-5.0g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1935077-0.05g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 0.05g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1935077-0.1g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 0.1g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1935077-0.5g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 0.5g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1935077-0.25g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1935077-10.0g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 10g |
$7065.0 | 2023-06-01 | ||
Enamine | EN300-1935077-1g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 1g |
$1643.0 | 2023-09-17 | ||
Enamine | EN300-1935077-1.0g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1935077-2.5g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 2.5g |
$3220.0 | 2023-09-17 | ||
Enamine | EN300-1935077-5g |
3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |
2227825-17-2 | 5g |
$4764.0 | 2023-09-17 |
3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrileに関する追加情報
3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile: A Comprehensive Overview
The compound 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile, identified by the CAS registry number 2227825-17-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzonitrile core, a bromine substituent, and a chiral amino alcohol group. The presence of these functional groups makes it a versatile building block in organic synthesis and drug discovery.
Recent studies have highlighted the importance of chiral molecules like 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile in asymmetric synthesis. Researchers have utilized its chiral center to synthesize enantiomerically enriched compounds, which are crucial for developing biologically active molecules. For instance, this compound has been employed as a key intermediate in the synthesis of potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile involves a multi-step process that combines nucleophilic substitution, oxidation, and stereochemical control. One notable approach reported in recent literature involves the use of enzymatic catalysis to achieve high enantioselectivity during the formation of the chiral center. This method not only enhances the efficiency of the synthesis but also aligns with the growing trend of sustainable chemistry practices.
In terms of applications, this compound has shown promise in materials science as well. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable component in the development of advanced materials such as polymers and coordination complexes. For example, researchers have explored its use in creating stimuli-responsive materials that can undergo structural changes in response to external conditions like temperature or pH levels.
The bromine substituent in 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile plays a critical role in its reactivity. It serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions under mild conditions. This property has been exploited in the design of bioconjugates and sensors for detecting specific analytes in complex biological matrices.
Moreover, the amino alcohol group present in this compound contributes to its versatility. It can act as both a nucleophile and a base, facilitating a wide range of chemical transformations. Recent advancements have demonstrated its utility in click chemistry reactions, where it serves as a functionalized building block for constructing complex molecular architectures.
In conclusion, 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile (CAS No: 2227825-17-2) is a multifaceted compound with diverse applications across various fields. Its unique structure, coupled with its ability to participate in numerous chemical reactions, positions it as an essential tool in modern organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.
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